Thysanone

Description

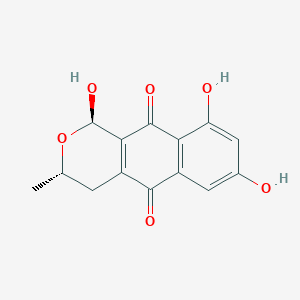

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXPHSFVRRTOJM-OVZGEXIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438311 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233279-24-8 | |

| Record name | Thysanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Analysis of Thysanone

Methodologies for Comprehensive Structural Assignment

The definitive structure of Thysanone, systematically named (1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione, has been established through a combination of powerful analytical techniques. nih.govresearchgate.netnih.gov These methods provide a complete picture of its connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.govresearchgate.net For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to reveal distinct signals for the aromatic protons on the naphthoquinone core, the protons of the dihydropyran ring, and the methyl group. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the quinone, the aromatic carbons, and the aliphatic carbons of the pyran ring. psu.edusemanticscholar.org

2D NMR Techniques: To definitively assign the structure, various 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace out the connectivity of adjacent protons in the dihydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of this compound, such as linking the pyran ring to the naphthoquinone system.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the chiral centers.

A representative, though not specific to this compound, set of expected NMR data for a similar pyranonaphthoquinone is presented in the table below to illustrate the type of information obtained.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Quinone C=O | - | 180 - 190 |

| Pyran Ring CH | 3.5 - 5.0 | 60 - 80 |

| Pyran Ring CH₂ | 2.0 - 3.0 | 30 - 40 |

| Methyl CH₃ | 1.2 - 1.6 | 15 - 25 |

| Phenolic OH | 9.0 - 13.0 | - |

| Aliphatic OH | 3.0 - 5.0 | - |

This table provides typical chemical shift ranges for pyranonaphthoquinone compounds and is for illustrative purposes only. Specific values for this compound would require experimental data from the isolated compound.

High-Resolution Mass Spectrometry (HRMS) in this compound Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₄H₁₂O₆, HRMS would provide a highly accurate mass measurement, confirming this composition. researchgate.netnih.gov

Fragmentation Pattern: In the mass spectrometer, this compound would be ionized and then fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For pyranonaphthoquinones, characteristic fragmentation pathways often involve the cleavage of the pyran ring, loss of small molecules like water and carbon monoxide, and retro-Diels-Alder reactions. Analyzing these fragment ions helps to piece together the different components of the molecule, corroborating the structure determined by NMR.

| Technique | Information Obtained |

| HRMS (e.g., ESI-TOF) | Precise molecular weight and elemental composition. |

| MS/MS (Tandem MS) | Structural information from fragmentation patterns. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: Broad bands for the hydroxyl groups.

C=O stretching: Strong absorptions for the quinone carbonyl groups.

C=C stretching: Bands corresponding to the aromatic ring.

C-O stretching: Absorptions for the ether linkage in the pyran ring and the hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The naphthoquinone core of this compound is a chromophore that would give rise to distinct absorption maxima in the UV-Vis spectrum, characteristic of its extended π-electron system.

| Spectroscopic Technique | Expected Absorptions for this compound |

| Infrared (IR) | ~3400 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O, quinone), ~1600 cm⁻¹ (C=C, aromatic), ~1200 cm⁻¹ (C-O) |

| Ultraviolet-Visible (UV-Vis) | Multiple absorption bands in the range of 200-500 nm, characteristic of the naphthoquinone chromophore. |

These are generalized expected values for the functional groups present in this compound.

Absolute Stereochemistry Determination and Confirmation

This compound possesses two chiral centers at positions C-1 and C-3, meaning it can exist as different stereoisomers. The IUPAC name, (1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione, specifies the absolute configuration of the naturally occurring enantiomer. researchgate.netnih.gov Determining this absolute stereochemistry is a critical aspect of its structural elucidation.

Several methods can be employed for this purpose:

Chiral Synthesis: The synthesis of this compound starting from a chiral precursor of known configuration can establish the absolute stereochemistry of the final product.

Mosher's Method: This NMR-based technique involves the formation of diastereomeric esters or amides using a chiral derivatizing agent. By analyzing the differences in the ¹H NMR chemical shifts of these diastereomers, the absolute configuration of the chiral center can be deduced. mdpi.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. np-mrd.orgnih.gov The experimental ECD spectrum can be compared with a theoretically calculated spectrum for a specific enantiomer to determine the absolute configuration.

Single-Crystal X-ray Diffraction: When a suitable single crystal is available, X-ray diffraction can unambiguously determine the absolute stereochemistry by measuring the anomalous dispersion of the X-rays, which is quantified by the Flack parameter. nih.govresearchgate.net A Flack parameter close to zero confirms the assigned absolute configuration.

Single-Crystal X-ray Diffraction Applications in this compound Research

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govresearchgate.netnih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

The crystallographic data would include:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom in the unit cell.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Z Value | The number of molecules in the unit cell. |

| Flack Parameter | A value used to determine the absolute stereochemistry from anomalous dispersion effects. |

Synthetic Methodologies and Total Synthesis Approaches for Thysanone

Retrosynthetic Strategies for the Thysanone Skeleton

A retrosynthetic analysis of the this compound skeleton reveals several key disconnections that form the basis for the various synthetic approaches. The central challenge lies in the stereoselective construction of the dihydropyran ring fused to the naphthoquinone core.

A primary retrosynthetic disconnection breaks the C-O and C-C bonds of the pyran ring, leading back to a functionalized naphthoquinone precursor and a three-carbon unit. This is the foundation of annulation strategies. Another key disconnection targets the bond between the aromatic ring and the pyran moiety, a strategy employed in methods like the Oxa-Pictet-Spengler reaction.

A plausible retrosynthetic pathway for (-)-thysanone is outlined below:

Disconnection of the final oxidation and deprotection steps: (-)-Thysanone can be envisioned as arising from a protected precursor, which simplifies the synthesis by masking reactive functional groups.

Annulation of the pyran ring: The pyranonaphthoquinone core is a key target. This can be disconnected via a Michael addition followed by a Dieckmann-type condensation, a strategy central to both the Staunton-Weinreb and Hauser annulations. This leads to two main fragments: a substituted o-toluate or phthalide (B148349) derivative and a chiral lactone or a related Michael acceptor.

Chiral pool starting materials: The stereocenters in this compound can be traced back to readily available chiral starting materials, ensuring the enantioselectivity of the total synthesis.

This strategic analysis allows for a convergent and flexible approach to the synthesis of this compound and its analogues.

Enantioselective Total Syntheses of this compound

The absolute stereochemistry of this compound at its two chiral centers (1R, 3S) necessitates enantioselective synthetic methods. digitalnz.org Several successful total syntheses have been reported, each employing a unique strategy to achieve high levels of stereocontrol.

Staunton-Weinreb Annulation as a Key Synthetic Step

A highly effective method for the construction of the this compound core is the Staunton-Weinreb annulation. digitalnz.orgillinois.edu This reaction involves the addition of a lithiated o-toluate derivative to an α,β-unsaturated lactone. digitalnz.org This approach has been successfully utilized in the enantioselective total synthesis of (-)-thysanone. digitalnz.org

The key steps in a synthesis featuring the Staunton-Weinreb annulation are:

Preparation of the o-toluate and lactone fragments: The synthesis begins with the preparation of the two key coupling partners. The o-toluate is typically a substituted methyl 2-methylbenzoate, and the lactone is a chiral α,β-unsaturated γ-lactone derived from a suitable chiral precursor.

Staunton-Weinreb Annulation: The lithiated anion of the o-toluate is generated using a strong base like lithium diisopropylamide (LDA) and then reacted with the chiral lactone. This is followed by an intramolecular Dieckmann condensation to form the pyranonaphthoquinone skeleton. digitalnz.orgillinois.edu

Final transformations: Subsequent steps involve manipulation of protecting groups and oxidation to afford the final natural product.

This strategy proved to be efficient and confirmed the absolute stereochemistry of natural (-)-thysanone as 1R, 3S. digitalnz.org

| Reaction | Reactants | Reagents and Conditions | Product | Yield | Reference |

| Staunton-Weinreb Annulation | Substituted o-toluate and chiral α,β-unsaturated lactone | i) LDA, THF, -78 °C; ii) Lactone | Naphthopyran framework | Not specified | digitalnz.org |

Hauser Annulation Approaches to this compound and Analogues

The Hauser-Kraus annulation is a powerful method for the synthesis of hydroquinones and has been widely applied to the synthesis of pyranonaphthoquinone antibiotics. rsc.orgchem-station.comresearchgate.net This reaction involves the Michael addition of a stabilized phthalide anion to a Michael acceptor, followed by a Dieckmann condensation. chem-station.comresearchgate.net

While initially considered for the synthesis of this compound, the Hauser-Kraus annulation faced challenges. chem-station.com However, it remains a prevalent method for constructing the pyranonaphthoquinone framework in related natural products. rsc.org The reaction typically utilizes a cyanophthalide (B1624886) or a sulfonylphthalide as the donor. chem-station.com

| Reaction Type | Donor | Acceptor | Key Features | Reference |

| Hauser-Kraus Annulation | Phthalide anion (e.g., cyanophthalide) | α,β-unsaturated carbonyl compound | Forms a 1,4-dihydroxynaphthalene (B165239) core | rsc.orgchem-station.com |

Oxa-Pictet-Spengler Reactions in this compound Analog Development

The oxa-Pictet-Spengler reaction has emerged as a valuable tool for the synthesis of the pyran ring system found in pyranonaphthoquinones. rsc.orgresearchgate.net This reaction involves the intramolecular cyclization of a β-phenylethanol derivative onto an aldehyde or ketone under acidic conditions. wikipedia.org This method allows for the rapid assembly of the pyranonaphthoquinone framework, often in an enantiopure form. rsc.org

While a direct application to the total synthesis of this compound itself has not been extensively detailed, this strategy has been instrumental in the development of various this compound analogues. rsc.orgnih.gov The ability to introduce diversity at the C1 position of the pyran ring by varying the aldehyde component makes this reaction particularly attractive for creating libraries of related compounds for structure-activity relationship studies. researchgate.net

Iridium-Catalyzed C-H Borylation in this compound Synthesis

Modern synthetic methods, such as C-H activation, have also been explored in the context of this compound synthesis. nih.govnih.gov Iridium-catalyzed C-H borylation offers a powerful tool for the late-stage functionalization of complex molecules. nih.govrsc.org This reaction allows for the direct introduction of a boryl group onto a C-H bond, which can then be further elaborated into other functional groups. nih.gov

In the synthesis of 9-deoxy analogues of (-)-thysanone, a C-H activation strategy was employed, highlighting the potential of such methods in modifying the core structure of the natural product. nih.gov While not a part of the initial core construction, this approach demonstrates the utility of iridium-catalyzed borylation for creating derivatives with potentially improved biological properties. nih.gov

| Reaction | Purpose | Catalyst System | Key Advantage | Reference |

| Iridium-Catalyzed C-H Borylation | Late-stage functionalization | Iridium complex with a bipyridine-type ligand | High regioselectivity and functional group tolerance | nih.govnih.govrsc.org |

Organocatalytic Formal Synthesis of this compound

Organocatalysis has become a powerful platform for enantioselective synthesis. nih.gov A formal synthesis of this compound has been achieved where a key step is believed to be amenable to an organocatalytic approach. rsc.org A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.

In one reported route, a benzyl-protected intermediate was synthesized, which is a known precursor to this compound. rsc.org The removal of the benzyl (B1604629) groups in this intermediate led to an unexpected demethoxylation at the C1 position, furnishing a compound that had been previously converted to this compound, thus completing a formal synthesis. rsc.org While the original synthesis of this intermediate did not explicitly use an organocatalyst, the strategic use of protecting groups opens the door for the application of modern catalytic methods, including organocatalysis, to achieve a more efficient and enantioselective synthesis of key precursors.

Diels-Alder and Palladium-Catalyzed Annulation in Related Pyranonaphthoquinones

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been utilized in the synthesis of pyranonaphthoquinone frameworks. This pericyclic reaction typically involves the cycloaddition of a conjugated diene to a dienophile, in this case, a substituted quinone, to construct the core structure. The regioselectivity of this reaction is a critical aspect, and studies have shown that it can be influenced by the substitution pattern of the reactants.

While a direct application of the Diels-Alder reaction for the total synthesis of this compound itself is not extensively detailed in the available literature, its utility has been demonstrated in the synthesis of related pyranonaphthoquinone natural products. For instance, the reaction of a suitably substituted diene with a naphthoquinone derivative can establish the key stereocenters and the fused ring system characteristic of this class of compounds.

Palladium-catalyzed annulation reactions have also emerged as a versatile strategy for the synthesis of various heterocyclic systems, including those related to the this compound core. These reactions often proceed through C-H activation, allowing for the direct formation of carbon-carbon bonds and the construction of complex ring systems from simpler precursors. Although a specific palladium-catalyzed annulation for the direct synthesis of this compound is not prominently described, the methodology has been successfully applied to construct related fused heterocyclic compounds. These approaches highlight the potential of modern catalytic methods in the efficient assembly of complex natural product skeletons.

Development and Synthesis of Structurally Modified this compound Analogues

To investigate the structure-activity relationship of this compound, researchers have synthesized a variety of structurally modified analogues. These modifications have targeted different parts of the this compound molecule, including the hydroxyl groups and the pyran ring.

One notable example is the synthesis of 9-deoxy analogues of (-)-thysanone. It was hypothesized that the C9-hydroxyl group might hinder the binding of this compound to its biological targets. To test this, analogues lacking this hydroxyl group were prepared. The synthesis involved a multi-step sequence, and the resulting 9-deoxy analogues were found to exhibit interesting biological properties, suggesting that modification at this position can significantly impact activity. nih.gov

Another modification involves the replacement of the oxygen atom in the pyran ring with other heteroatoms or a methylene (B1212753) group. For example, thiochromanone analogues, where the ring oxygen is replaced by a sulfur atom, have been synthesized. These syntheses often require different strategic approaches compared to the oxygenated parent compound. The evaluation of these analogues provides valuable insights into the role of the heteroatom in the pyran ring for the compound's biological profile.

Biosynthetic Origins and Ecological Implications of Thysanone

Isolation and Fungal Producers: Thysanophora penicilloides

Thysanone is a naturally occurring benzoisochromanequinone. The specific enantiomer, (-)-Thysanone, has been successfully isolated from the fungus Thysanophora penicilloides. This discovery has highlighted T. penicilloides as a key fungal source of this bioactive compound. Further research has also identified this compound in other fungal species, including Penicillium glaucoalbidum.

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, like other complex fungal natural products, is a multi-step process orchestrated by a series of dedicated enzymes. Understanding this pathway is crucial for potential biotechnological applications and for comprehending the metabolic capabilities of the producing fungi.

Polyketide Biosynthesis in Naphthoquinone Formation

The core structure of this compound is derived from the polyketide pathway, a major route for the synthesis of a diverse array of secondary metabolites in fungi. This process begins with the assembly of a polyketide chain from simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA. This chain elongation is catalyzed by a large, multifunctional enzyme known as a polyketide synthase (PKS).

In the formation of naphthoquinone compounds like this compound, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic fused ring system. Subsequent enzymatic modifications, such as hydroxylations and methylations, are then carried out by tailoring enzymes to yield the final, structurally complex this compound molecule.

Genetic Characterization of Biosynthetic Gene Clusters for this compound

In fungi, the genes encoding the enzymes responsible for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome. This organization is referred to as a biosynthetic gene cluster (BGC). The identification and characterization of the this compound BGC in Thysanophora penicilloides would provide significant insights into its production.

A typical BGC for a polyketide like this compound would be expected to contain the gene for the core polyketide synthase (PKS), as well as genes for various tailoring enzymes such as oxidoreductases, transferases, and regulatory proteins that control the expression of the entire cluster. While the specific gene cluster for this compound biosynthesis has not been fully elucidated in the public domain, its existence is strongly inferred from the well-established principles of fungal secondary metabolism. The characterization of such a cluster would involve genomic sequencing, bioinformatic analysis to identify the PKS and associated genes, and functional studies, such as gene knockouts, to confirm their roles in this compound production.

Ecological Role of this compound as a Natural Product

Secondary metabolites produced by fungi are believed to play crucial roles in their survival and interaction with the surrounding environment. While the full ecological significance of this compound for Thysanophora penicilloides is an area of ongoing research, its known biological activity provides important clues.

One of the most significant reported activities of this compound is its ability to act as an inhibitor of the human rhinovirus 3C protease nih.govmdpi.commdpi.com. This enzyme is essential for the replication of the human rhinovirus, the primary cause of the common cold. The production of a potent antiviral compound like this compound suggests a potential defensive role for the fungus. In its natural habitat, Thysanophora penicilloides may encounter a variety of microorganisms, including viruses. The secretion of this compound could provide a competitive advantage by inhibiting the proliferation of viral pathogens in its immediate vicinity. This antimicrobial activity is a common ecological function attributed to many fungal secondary metabolites, helping them to secure resources and protect their niche from competing organisms. Further research is needed to explore other potential ecological roles of this compound, such as its effects on other fungi, bacteria, or grazing organisms.

Molecular Mechanism of Action of Thysanone in Biological Systems

Thysanone as an Inhibitor of Human Rhinovirus (HRV) 3C Protease

This compound has been identified as a notable inhibitor of the Human Rhinovirus (HRV) 3C protease (3Cpro). nih.gov This viral enzyme is a cysteine protease that plays a critical role in the lifecycle of the human rhinovirus, the primary causative agent of the common cold. rsc.orgnih.gov The 3C protease is responsible for the proteolytic processing of the viral polyprotein into mature structural and functional proteins, a process essential for viral replication and maturation. rsc.orgnih.gov Consequently, its inhibition represents a key therapeutic strategy for combating HRV infections. nih.gov

The inhibitory activity of this compound against HRV 3C protease has been quantified using enzymatic assays. In one key study, the half-maximal inhibitory concentration (IC50) of (-)-Thysanone was determined to be 47 μM. This value was established through a fluorescence-based assay that measures the cleavage of a synthetic peptide substrate by the 3C protease. The inhibition of this cleavage by this compound results in a decrease in fluorescence, allowing for the calculation of the IC50 value.

Further studies have utilized similar methodologies, such as colorimetric assays, to screen for and characterize inhibitors of HRV 3C protease. telospub.com These assays typically employ a chromogenic peptide substrate that, when cleaved by the protease, releases a colored molecule (like p-nitroaniline), which can be quantified spectrophotometrically. telospub.comsigmaaldrich.com The general principle of these assays is outlined in the table below.

| Assay Component | Function |

| HRV 3C Protease | The target enzyme whose activity is to be measured. |

| Peptide Substrate | A synthetic peptide containing the specific recognition sequence for the HRV 3C protease, linked to a reporter molecule (fluorophore or chromophore). |

| Inhibitor (this compound) | The compound being tested for its ability to block the protease's activity. |

| Buffer Solution | Maintains optimal pH and ionic strength for the enzymatic reaction. |

| Detection Instrument | A fluorometer or spectrophotometer to measure the signal generated by the cleavage of the substrate. |

This table provides a generalized overview of typical enzymatic assays used for HRV 3C protease inhibitor screening.

The Human Rhinovirus 3C protease is known for its high degree of substrate specificity, primarily cleaving at a specific amino acid sequence (Leu-Glu-Val-Leu-Phe-Gln-Gly-Pro), which is highly conserved across different HRV serotypes. thermofisher.combiorxiv.org This inherent specificity of the target enzyme is a crucial factor for potential inhibitors.

However, the scientific literature available does not provide a comprehensive analysis of the selectivity of this compound itself. There is a lack of published studies that have systematically evaluated the inhibitory activity of this compound against a broad panel of other proteases, such as human cellular proteases. Therefore, while this compound is a known inhibitor of HRV 3C protease, its specificity for this enzyme over other related or unrelated proteases has not been extensively documented.

The structural features of the this compound molecule are critical for its inhibitory activity against HRV 3C protease. Research into analogues of this compound has revealed key structure-activity relationships. One of the most significant findings is the essential role of the lactol functionality within the this compound structure. rsc.orgnih.gov Synthetic analogues where this lactol group is replaced, such as in 2-carbathis compound, have been shown to be inactive against the HRV 3C protease, indicating that this feature is indispensable for inhibition. rsc.orgnih.gov

Furthermore, studies on 9-deoxy analogues of (-)-Thysanone have demonstrated that these modified compounds exhibit more potent inhibitory properties than the parent natural product. nih.gov This suggests that the hydroxyl group at the C9 position of this compound may create steric hindrance that slightly impedes its ability to bind effectively to the enzyme's active site. nih.gov

While these findings provide valuable insights, a definitive understanding of the structural basis of inhibition through co-crystal structures of this compound bound to the HRV 3C protease or detailed molecular docking studies are not extensively available in the current body of scientific literature. Such studies would be invaluable for elucidating the precise binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protease's active site.

| Structural Feature of this compound | Importance in HRV 3C Protease Inhibition | Supporting Evidence |

| Lactol Functionality | Critical and essential for inhibitory activity. | Analogues lacking this feature (e.g., 2-carbathis compound) are inactive. rsc.orgnih.gov |

| C9-Hydroxyl Group | Appears to hinder optimal binding. | 9-Deoxy analogues show enhanced inhibitory activity. nih.gov |

This table summarizes the known structure-activity relationships of this compound in the context of HRV 3C protease inhibition.

Investigations into Other Potential Biological Targets and Pathways

Despite its well-documented role as an inhibitor of HRV 3C protease, there is a significant lack of research into other potential biological targets and molecular pathways affected by this compound. The vast majority of studies have focused on its antiviral potential through the inhibition of this specific viral enzyme. While the broader class of pyranonaphthoquinones, to which this compound belongs, is known for a range of biological activities including antimicrobial properties, specific data for this compound is sparse. nih.gov There are no detailed reports in the scientific literature on this compound's effects on host cell signaling pathways or its potential to inhibit other classes of enzymes. Consequently, the broader pharmacological profile of this compound remains largely unexplored.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Thysanone Derivatives

Rational Design and Synthesis of Thysanone Analogues for SAR Studies

The rational design of this compound analogues is centered on probing the role of specific functional groups within the parent molecule's pyranonaphthoquinone core. nih.govsci-hub.se By synthesizing targeted analogues where specific atoms or groups are removed or replaced, researchers can deduce which structural features are essential for bioactivity and which may be modified to enhance efficacy. researchgate.netrsc.org

The synthesis of these analogues often involves complex, multi-step chemical processes. For instance, the synthesis of (±)-9-deoxythis compound has been achieved utilizing advanced chemical strategies such as iridium-catalyzed C-H borylation to strategically install the C-7 phenol (B47542) and a radical alkylation approach to construct the core naphthopyran framework. sci-hub.se Similarly, the synthesis of the 2-methylene analogue, 2-carbathis compound, was undertaken to specifically investigate the importance of the lactol functionality present in the natural product. researchgate.net This directed synthesis approach allows for the systematic deconstruction of the molecule's pharmacophore, providing clear insights into the structural requirements for its interaction with biological targets like the HRV 3C protease. researchgate.net

Impact of Structural Modifications on Biological Activity

Modifying the this compound scaffold at key positions has yielded significant insights into the structural determinants of its biological activity.

A key finding in the SAR of this compound is the effect of the hydroxyl group at the C-9 position. nih.gov Synthetic analogues lacking this C9-OH group, known as 9-deoxy analogues, have demonstrated significantly improved inhibitory properties against HRV 3C protease compared to the natural (-)-thysanone. nih.govsci-hub.se This suggests that the C9-OH group is not only unnecessary for binding but may actually hinder the molecule's interaction with the enzyme's active site. sci-hub.se The inhibitory concentration (IC50) values highlight this difference, with (±)-9-deoxythis compound showing more than double the potency of the parent compound. sci-hub.se

| Compound | HRV 3C Protease IC50 (μM) |

|---|---|

| (-)-Thysanone | 51.8 |

| (±)-9-Deoxythis compound | 20.3 |

Data sourced from a 2014 study on this compound analogues. sci-hub.se

In contrast to the C-9 position, the phenolic hydroxyl group at the C-7 position is critical for the inhibitory activity of this compound. Studies have shown that (±)-7-deoxythis compound is a poor inhibitor of the HRV 3C protease. sci-hub.se This finding strongly indicates that the C-7 phenol plays a crucial role, likely acting as an anchor that secures the molecule within the enzyme's active site, possibly through hydrogen bonding interactions. sci-hub.se The loss of this interaction in the 7-deoxy analogue leads to a significant decrease in binding affinity and, consequently, inhibitory potency.

The structural integrity of the pyran ring, specifically the oxygen atom (2-oxa position), is another critical element for this compound's bioactivity. Research involving the synthesis and evaluation of 2-carbathis compound, an analogue where the oxygen at position 2 is replaced by a methylene (B1212753) (CH2) group, revealed a complete loss of inhibitory activity against HRV 3C protease. researchgate.net This demonstrates that the lactol (a cyclic hemiacetal) functionality in the pyran ring of this compound is an indispensable feature for its biological function. researchgate.net Its removal fundamentally alters the electronic and conformational properties of the molecule, rendering it unable to effectively inhibit the target enzyme.

| Structural Modification | Position | Resulting Analogue | Impact on HRV 3C Protease Inhibition | Inference |

|---|---|---|---|---|

| Removal of Hydroxyl Group | C-9 | 9-Deoxythis compound | Increased Activity | C9-OH group is detrimental to binding. sci-hub.se |

| Removal of Phenol Group | C-7 | 7-Deoxythis compound | Decreased Activity (Poor Inhibitor) | C-7 phenol is critical for anchoring to the active site. sci-hub.se |

| Replacement of Oxygen with Methylene | C-2 | 2-Carbathis compound | Activity Abolished | Lactol functionality is essential for bioactivity. researchgate.net |

Computational Approaches in SAR/QSAR Analysis

Computational chemistry offers powerful tools to complement and guide synthetic efforts in drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a methodology used to develop mathematical equations that correlate the chemical structure of a compound with its biological effect. wikipedia.org The fundamental principle is to find a statistical relationship between the physicochemical properties or theoretical molecular descriptors of a set of molecules and their experimentally determined biological activity. wikipedia.orgyoutube.com This allows for the prediction of the activity of new, untested compounds, thereby prioritizing synthetic targets and accelerating the discovery process. nih.govnih.gov

QSAR models can be developed in two or three dimensions (2D and 3D). nih.gov

2D-QSAR models relate biological activity to molecular descriptors derived from the 2D representation of the molecule. nih.gov These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (describing molecular branching and shape), and physicochemical properties (e.g., hydrophobicity, electronic parameters). nih.govnih.gov The process typically involves calculating a large number of descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to build a model that best predicts the observed activity. nih.govnih.gov

3D-QSAR methods take the analysis a step further by considering the three-dimensional structure of the molecules. nih.gov Approaches like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) calculate steric and electrostatic fields around a molecule. nih.gov The model then correlates the variations in these 3D fields with changes in biological activity. nih.gov

For any QSAR study of this compound derivatives, the process would involve:

Data Set Preparation : Assembling a series of this compound analogues with their corresponding measured biological activities (e.g., IC50 values). This set is typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : Computing a wide range of 2D or 3D descriptors for each molecule.

Model Generation : Using statistical algorithms to select the most relevant descriptors and build a mathematical model. nih.gov

Validation : Rigorously validating the model's statistical significance and predictive power using metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

Such validated models could then be used to screen virtual libraries of novel this compound derivatives, predicting their potential activity and helping to guide the rational design of the next generation of inhibitors. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for the identification and optimization of lead compounds. In the context of this compound and its derivatives, these approaches have been instrumental in elucidating the key structural motifs required for biological activity, primarily as inhibitors of Human Rhinovirus (HRV) 3C protease. While explicit pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of ligand-based design are evident in the structure-activity relationship (SAR) studies conducted on its analogues. These studies allow for the inference of a qualitative pharmacophore model.

The core of this inferred model is the pyranonaphthoquinone scaffold of this compound, which serves as the fundamental framework for interacting with the target enzyme. The key pharmacophoric features can be deduced from the biological evaluation of synthetically modified this compound derivatives.

A critical element for the inhibitory activity of this compound against HRV 3C protease is the lactol functionality. nih.gov Research on a synthetic analogue, 2-carbathis compound, where the oxygen of the lactol ring was replaced by a methylene group, demonstrated a complete loss of inhibitory activity. nih.gov This finding strongly suggests that the lactol group, with its ability to act as both a hydrogen bond donor and acceptor, is an essential feature in the pharmacophore model for this class of inhibitors.

Conversely, studies on 9-deoxy analogues of (-)-thysanone have revealed that the hydroxyl group at the C9 position is not favorable for inhibitory activity. nih.gov The 9-deoxy derivatives exhibited enhanced inhibitory properties compared to the natural product, indicating that the C9-OH group may introduce steric hindrance or unfavorable electronic interactions within the enzyme's binding site. nih.gov This suggests that the pharmacophore model should ideally lack a hydrogen bond donor at this position and that this region of space should remain unoccupied or be occupied by a group with more favorable properties.

Based on these findings, a rudimentary pharmacophore model for this compound-based HRV 3C protease inhibitors can be proposed. This model would consist of:

The rigid pyranonaphthoquinone core structure.

A hydrogen bond donor/acceptor feature associated with the lactol moiety.

An excluded volume at the C9 position, highlighting the negative impact of a hydroxyl group at this location.

These insights derived from ligand-based SAR studies provide a valuable foundation for the rational design of new this compound derivatives with potentially improved potency as HRV 3C protease inhibitors. Future drug design efforts would likely focus on retaining the essential lactol functionality while exploring various substitutions at other positions to optimize binding affinity and pharmacokinetic properties.

Research Findings on this compound Derivatives

The following table summarizes the key findings from SAR studies on this compound derivatives, which inform the ligand-based drug design approach.

| Compound | Modification | Effect on HRV 3C Protease Inhibition | Reference |

|---|---|---|---|

| (-)-Thysanone | Natural Product | Baseline Inhibitory Activity | nih.govnih.gov |

| 9-Deoxy analogues of (-)-thysanone | Removal of the C9-OH group | Increased Inhibitory Activity | nih.gov |

| 2-Carbathis compound | Replacement of the lactol oxygen with a methylene group | Loss of Inhibitory Activity | nih.gov |

Computational Chemistry and in Silico Studies of Thysanone

Theoretical Investigations of Thysanone's Electronic Structure and Reactivity

While specific comprehensive studies on the electronic structure of this compound are not extensively documented in publicly available literature, the broader class of pyranonaphthoquinones has been the subject of theoretical investigations. These studies often employ Density Functional Theory (DFT) to calculate molecular orbital energies, electron density distribution, and other quantum chemical descriptors.

Such analyses for the pyranonaphthoquinone scaffold, the core of this compound, would typically reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For a molecule like this compound, these calculations would likely highlight the electron-rich and electron-deficient regions, providing clues about its susceptibility to nucleophilic or electrophilic attack and its potential to participate in charge-transfer interactions within a biological system. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from these electronic structure calculations, would further quantify its reactive nature.

Molecular Modeling and Docking Simulations of this compound with Biological Targets

The primary biological target of interest for this compound is the HRV 3C protease, an enzyme crucial for the replication of the common cold virus. Molecular modeling and docking simulations are instrumental in visualizing and predicting how this compound binds to this enzyme.

Studies on this compound analogues have indirectly shed light on the probable binding mode of the parent compound. For instance, research on 9-deoxy analogues of (-)-Thysanone revealed that they exhibit better inhibitory properties than the natural product itself, suggesting that the hydroxyl group at the C9 position may create steric hindrance or unfavorable interactions within the enzyme's active site. researchgate.net This insight is a classic example of how computational modeling can rationalize experimental findings and guide further structural modifications.

Furthermore, the synthesis and biological evaluation of the 2-methylene analogue of this compound, known as 2-carbathis compound, demonstrated a lack of inhibitory activity against HRV 3C protease. rsc.orgnih.gov This finding strongly indicates that the lactol functionality in this compound is a critical structural feature for its interaction with the enzyme. rsc.orgnih.gov Docking simulations would likely show this lactol group forming key hydrogen bonds or other crucial interactions with the amino acid residues in the active site of the protease.

A hypothetical docking study of this compound with HRV 3C protease would involve placing the ligand into the enzyme's binding pocket and evaluating the binding affinity based on a scoring function. The results would likely highlight key interactions, such as:

Hydrogen bonding: The hydroxyl groups and the lactol oxygen of this compound are prime candidates for forming hydrogen bonds with polar residues in the active site.

Hydrophobic interactions: The aromatic naphthoquinone core would likely engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The planar aromatic system could also participate in pi-stacking interactions with aromatic amino acid side chains.

| Potential Interaction Type | This compound Moiety Involved | Potential Interacting Residues in HRV 3C Protease |

| Hydrogen Bonding | Hydroxyl groups, Lactol oxygen | Polar amino acids (e.g., Ser, Thr, Cys, His) |

| Hydrophobic Interactions | Naphthoquinone ring system | Nonpolar amino acids (e.g., Val, Leu, Ile) |

| Pi-stacking | Aromatic rings | Aromatic amino acids (e.g., Phe, Tyr, His) |

Advanced Simulation Techniques (e.g., Molecular Dynamics) for this compound-Protein Complexes

Such a simulation would start with the docked complex and simulate the movements of all atoms over time, typically on the nanosecond to microsecond timescale. The analysis of the simulation trajectory would reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one could assess the stability of the complex over time. A stable binding mode would be characterized by low RMSD fluctuations.

Key Interacting Residues: The simulation would highlight which amino acid residues consistently interact with this compound and the nature of these interactions (e.g., persistent hydrogen bonds, stable hydrophobic contacts).

Conformational Changes: MD simulations can reveal if the binding of this compound induces any conformational changes in the HRV 3C protease, which could be crucial for its inhibitory mechanism.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Chemoinformatics and Data Analysis for this compound Derivatives

Chemoinformatics employs computational and informational techniques to a broad range of problems in the field of chemistry. For this compound and its derivatives, these methods can be used to analyze structure-activity relationships, identify new lead compounds, and prioritize molecules for synthesis and testing.

While a large dataset of this compound derivatives with corresponding bioactivity data is not publicly available, a hypothetical cluster analysis would be a valuable tool. If a library of pyranonaphthoquinone analogues were tested for their inhibitory activity against HRV 3C protease, cluster analysis could be used to group these compounds based on their structural similarity and biological activity. This would help in identifying key structural motifs that are either beneficial or detrimental to the inhibitory effect. The analysis could reveal clusters of highly active compounds sharing common structural features, which would then become the focus for further optimization.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening could be employed in two primary ways:

Ligand-based virtual screening: Using the known structure of this compound as a template, large chemical databases could be searched for molecules with similar structural or electronic features. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-based virtual screening: Using the three-dimensional structure of the HRV 3C protease, a large library of compounds could be docked into the active site. The compounds would then be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for experimental testing. This approach has the potential to identify novel scaffolds that are structurally different from this compound but still bind effectively to the target.

The insights gained from studies on this compound analogues, such as the negative impact of the C9-OH group and the importance of the lactol functionality, provide crucial information that can be used to filter and refine the results of virtual screening campaigns, increasing the likelihood of discovering novel and potent inhibitors of HRV 3C protease.

Thysanone As a Preclinical Lead Compound for Therapeutic Development

Lead Compound Identification and Validation Principles

A lead compound is a chemical compound that has promising pharmacological or biological activity and serves as the starting point for more extensive drug development. fda.gov The process of identifying a lead compound involves several key stages, including the identification of a biological target, the development of screening assays, and the evaluation of "hit" compounds that show activity. nih.gov For a hit to be considered a lead, it must demonstrate desirable properties, such as target selectivity, appropriate metabolic stability, and a favorable preliminary safety profile. toxicology.org

The validation of a target is a critical initial step, ensuring that modulating its activity will have a therapeutic effect. nih.gov The HRV 3C protease is considered a validated target because its function is indispensable for viral replication. researchgate.netresearcher.life Compounds that inhibit this enzyme are therefore expected to have potent antiviral effects.

Thysanone was identified as such a "hit" compound due to its ability to inhibit the HRV 3C protease. The validation of this compound as a lead compound involves assessing its structure-activity relationship (SAR), which describes how the chemical structure of a molecule relates to its biological activity. nih.gov This initial assessment provides the foundation for chemical modifications aimed at improving its drug-like properties. toxicology.orgnih.gov

Optimization Strategies for this compound-Based Lead Compounds

Lead optimization is the intricate process of refining a lead compound's chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. fda.govtoxicology.org This is often an interdisciplinary effort involving medicinal chemists, computational designers, and pharmacologists. btsjournals.com Strategies commonly employed include structure-based drug design, the generation of diverse analogues through techniques like combinatorial chemistry, and structural simplification to improve synthetic accessibility and pharmacokinetic profiles. toxicology.orgnih.gov

For this compound, a key optimization strategy emerged from the hypothesis that a specific structural feature might be impeding its interaction with the target enzyme. Research into its binding mode suggested that the hydroxyl group at the C9 position could be hindering optimal binding to the HRV 3C protease. nih.gov

This led to a targeted optimization strategy: the synthesis of 9-deoxy analogues of (-)-Thysanone. By removing the C9-OH group, researchers aimed to improve the compound's inhibitory properties. This structural modification is a classic example of lead optimization, where a specific part of the molecule is altered to enhance its interaction with the biological target. nih.govtoxicology.org The subsequent evaluation of these analogues revealed that they indeed possessed better inhibitory properties than the original natural product, validating the initial hypothesis and representing a significant step forward in developing a this compound-based therapeutic. nih.gov

Preclinical Evaluation of this compound Analogues in In Vitro and In Vivo Models (Non-Clinical)

Following the successful optimization of a lead compound, a series of non-clinical preclinical studies are required to evaluate its potential as a drug candidate. fda.govnih.gov These studies are conducted in both in vitro (cell-based) and in vivo (animal) models to gather data on the compound's efficacy and pharmacokinetic profile before it can be considered for human trials. fda.govrsc.org

In Vitro Evaluation

The initial evaluation of this compound analogues is performed in vitro. Cell-based assays are used to determine the compound's potency against the target, in this case, the HRV 3C protease. nih.gov For this compound, the synthesized 9-deoxy analogues were evaluated and showed improved inhibitory activity compared to the parent compound. nih.gov This type of assay provides crucial data, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies how much of a substance is needed to inhibit a specific biological process by half. nih.gov

Table 1: In Vitro Inhibitory Activity of this compound and its Analogue This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| (-)-Thysanone | HRV 3C Protease | Less Potent | nih.gov |

| 9-Deoxy Analogue of (-)-Thysanone | HRV 3C Protease | More Potent than parent | nih.gov |

In Vivo (Non-Clinical) Evaluation

In vivo studies are essential to understand how a drug candidate behaves in a whole, living organism. rsc.org These studies typically use animal models that are relevant to the human disease being targeted. researcher.life For an antiviral agent targeting HRV, this would involve using animal models susceptible to rhinovirus infection or a related picornavirus. The primary goals of these non-clinical in vivo studies are to assess the compound's efficacy in reducing viral load or disease symptoms and to characterize its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). rsc.org

While the in vitro results for 9-deoxy-thysanone are promising, specific in vivo data for this compound analogues are not extensively reported in the available literature. However, the general pathway for a compound at this stage would involve:

Selection of Animal Model: Identifying a suitable animal model, such as mice or non-human primates, that can be infected with a relevant virus to mimic human disease.

Efficacy Studies: Administering the compound to infected animals to determine if it can reduce the viral titer and alleviate clinical signs of the illness.

Pharmacokinetic (PK) Studies: Analyzing how the drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. This helps in understanding the drug's bioavailability and duration of action. rsc.org

It is important to note that success in simple in vitro systems does not always guarantee success in vivo. For instance, the HRV 3C protease inhibitor Rupintrivir showed potent activity in cell culture but ultimately failed to demonstrate significant efficacy in human clinical trials. nih.gov This highlights the complexity of translating preclinical findings and the importance of comprehensive in vivo testing in appropriate models to de-risk a drug candidate before it advances to human trials.

Q & A

Q. How was Thysanone’s absolute stereochemistry determined, and what methodological approaches are recommended for similar compounds?

this compound’s absolute stereochemistry was resolved through enantioselective total synthesis starting from (S)-mellein, combined with spectroscopic data and X-ray crystallography of its methyl acetal derivative . For structurally analogous compounds, researchers should prioritize enantiomerically pure synthesis paired with crystallographic validation to avoid ambiguities in stereochemical assignments.

Q. What are the primary challenges in synthesizing this compound, and how can protective group strategies mitigate these issues?

Key challenges include the instability of the lactone carbonyl group during functionalization. Evidence from its synthesis highlights the use of protective group tactics, such as temporary lactone reduction to a lactol followed by triethylsilane treatment to stabilize intermediates . Methodologically, iterative protection/deprotection steps and selective oxidation protocols are critical for maintaining structural integrity in polyoxygenated systems.

Q. Which spectroscopic and computational tools are essential for characterizing this compound’s physicochemical properties?

Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray diffraction are indispensable for structural elucidation. Computational tools like molecular docking (to predict target interactions) and ADMET profiling (for pharmacokinetic properties) should supplement experimental data, as demonstrated in its predicted targets and toxicity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity (e.g., IC₅₀ values) and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. To address this, employ pharmacokinetic studies (e.g., Caco-2 permeability assays) and metabolite profiling . Pair these with structure-activity relationship (SAR) analyses to optimize this compound’s scaffold for enhanced stability and target engagement. Comparative studies using isogenic cell lines or animal models can isolate confounding variables .

Q. What strategies are effective for validating this compound’s predicted molecular targets (e.g., Cathepsin D, DNA topoisomerase IIα) given the lack of confirmed interactions?

Use proteomic pull-down assays combined with siRNA knockdown or CRISPR-Cas9 gene editing to assess functional dependencies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities for targets like Cathepsin D . For enzymes (e.g., DNA topoisomerase IIα), enzymatic inhibition assays with purified proteins are critical to confirm activity .

Q. How should researchers design experiments to evaluate this compound’s mitochondrial toxicity and its implications for therapeutic development?

Mitochondrial toxicity can be assessed via oxygen consumption rate (OCR) measurements (Seahorse assays) and reactive oxygen species (ROS) detection in cell lines. Prioritize in vitro models with high mitochondrial density (e.g., hepatocytes) and validate findings using in vivo models (e.g., zebrafish or murine toxicity studies) . Dose-response curves and rescue experiments (e.g., co-treatment with antioxidants) can clarify mechanisms .

Q. What methodological frameworks are recommended to address conflicting data on this compound’s CYP450 inhibition profiles?

Conduct cytochrome P450 inhibition assays (e.g., fluorogenic substrate-based assays) across multiple isoforms (CYP3A4, CYP2D6) to quantify IC₅₀ variability. Use human liver microsomes or recombinant enzymes to standardize conditions. Meta-analyses of existing datasets and Bayesian statistical models can reconcile discrepancies by accounting for experimental variables (e.g., assay pH, cofactor concentrations) .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by cross-referencing biochemical assays, computational predictions, and orthogonal in vitro/in vivo models .

- Experimental Design : Prioritize hypothesis-driven workflows (e.g., FLOAT method) to ensure questions are measurable, specific, and aligned with available data .

- Target Validation : Combine proteomics, genetic perturbation, and structural biology to confirm target engagement and mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.